

# An In-depth Technical Guide to the Chemical Properties of Ferric Sodium EDTA

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## Compound of Interest

Compound Name: Ferric-EDTA

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This technical guide provides a comprehensive overview of the core chemical properties of Ferric Sodium EDTA (Sodium Iron(III) Ethylenediaminetetraacetate), a versatile chelating agent with significant applications in various scientific and industrial fields. This document details its structural and physicochemical characteristics, stability, reactivity, and methods for its synthesis and analysis, presenting quantitative data in structured tables and outlining detailed experimental protocols.

## Physicochemical Properties

Ferric Sodium EDTA is a stable, water-soluble complex where a ferric iron ( $\text{Fe}^{3+}$ ) ion is chelated by the hexadentate ligand, ethylenediaminetetraacetic acid (EDTA).<sup>[1]</sup> The strong chelation protects the iron ion from precipitation and oxidation across a range of pH values.<sup>[1]</sup> It typically appears as a yellow-brown to brownish-yellow crystalline powder.<sup>[1]</sup>

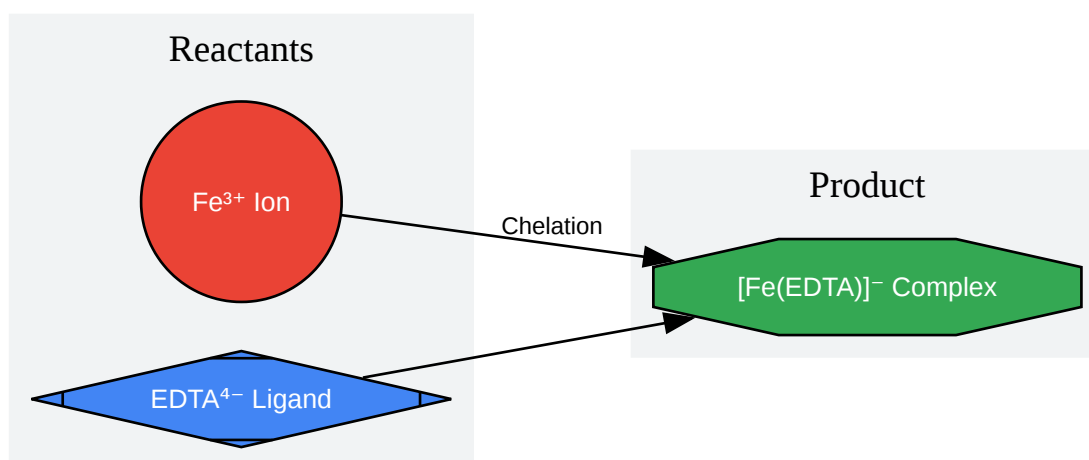
Property	Value	References
Chemical Formula	C <sub>10</sub> H <sub>12</sub> FeNNaO <sub>8</sub> (anhydrous)	[1]
C <sub>10</sub> H <sub>12</sub> FeNNaO <sub>8</sub> · 3H <sub>2</sub> O (trihydrate)	[1]	
Molecular Weight	367.05 g/mol (anhydrous)	[1]
421.1 g/mol (trihydrate)	[1]	
Appearance	Yellow-brown to brownish-yellow powder	[1]
Solubility in Water	90 g/L at 20°C	[2]
pH (1% aqueous solution)	3.5 - 5.5	[1]

## Chelation and Stability

The efficacy of Ferric Sodium EDTA as an iron source and chelating agent is primarily due to the high stability of the complex formed between the ferric ion and the EDTA ligand. EDTA envelops the ferric ion, coordinating through its two nitrogen atoms and four carboxylate groups to form a stable, five-membered ring structure.[1]

The stability of this complex is quantified by its stability constant (K). For the Fe(III)-EDTA complex, the logarithm of the stability constant (logK) is 25.[3] A conditional stability constant (logKcond) of 7.08 has been determined at a pH of 6.5 using UV-Vis spectroscopy.[4] This high stability ensures that the iron remains soluble and bioavailable, particularly in neutral to slightly acidic conditions.[1]

## Chelation Process Diagram



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Caption: Chelation of a Ferric Ion by an EDTA Ligand.

## Reactivity and Decomposition

Ferric Sodium EDTA exhibits stability under normal conditions but will react with strong acids, strong bases, and strong oxidizing agents.[5] The complex is also susceptible to reduction.

**Thermal Decomposition:** Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) have shown a four-step decomposition process for the hydrated form, Na[Fe(EDTA)(H<sub>2</sub>O)]·2H<sub>2</sub>O, in air up to 500°C:

- Release of two molecules of crystal lattice water.
- Release of one coordinated water molecule.
- Above 200°C, degradation of a carboxylate arm of the EDTA ligand with the release of CO<sub>2</sub>. This step is accompanied by the reduction of ferric iron to ferrous iron.
- Between 280°C and 330°C, the rapid, exothermic burnout of the remaining organic residues, forming magnetite (Fe<sub>3</sub>O<sub>4</sub>).

**Reactivity with Reducing Agents:** Ferric Sodium EDTA can be reduced by various agents. Zinc and aluminum powders have been shown to be effective in reducing the ferric complex.[6] The

reduction rate is influenced by factors such as pH, temperature, and the molar ratio of the reducing agent to the complex.[\[6\]](#)

## Experimental Protocols

### Synthesis of Ferric Sodium EDTA (Trihydrate)

This protocol is adapted from a common laboratory synthesis method.[\[7\]](#)

Materials:

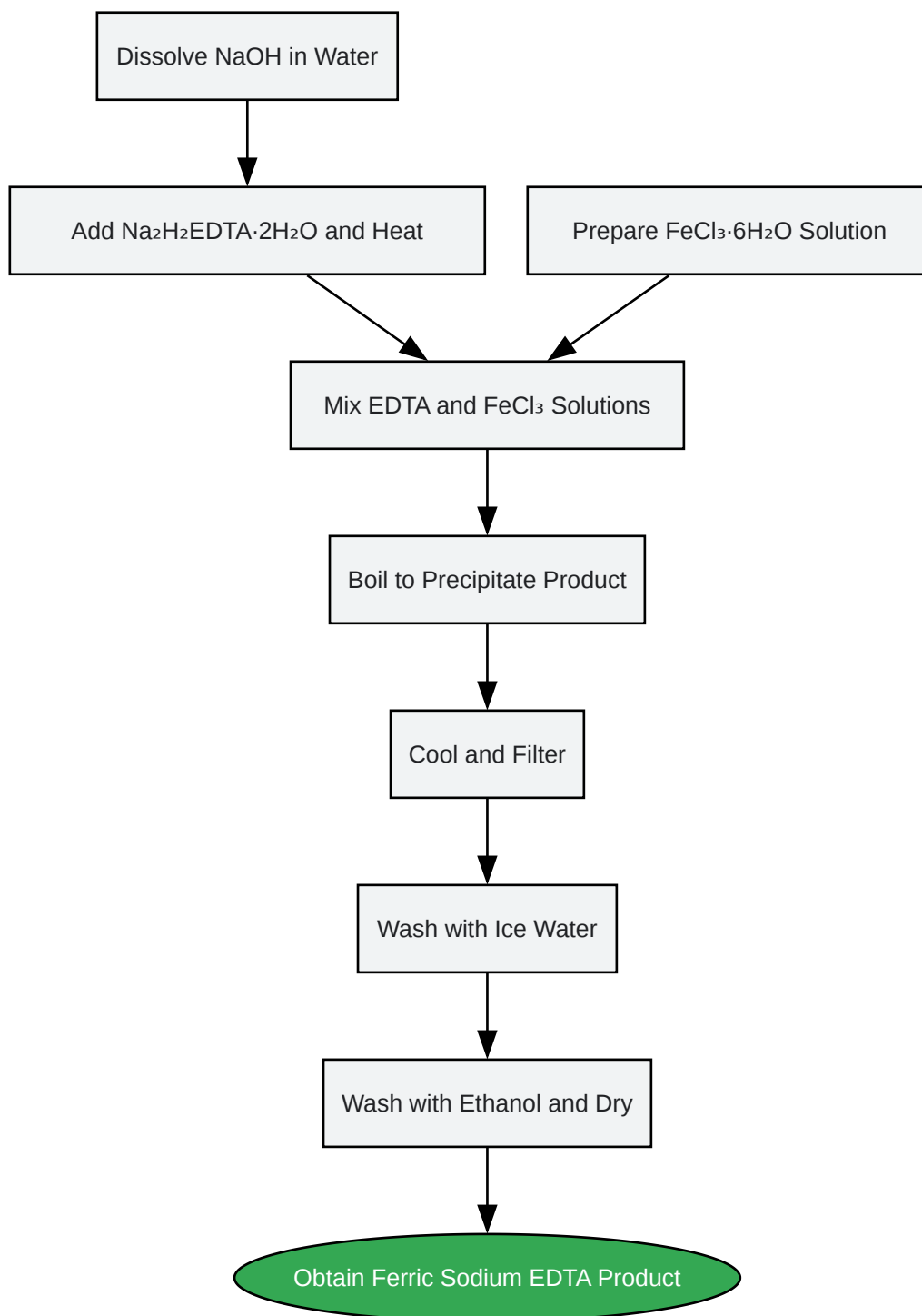
- Sodium Hydroxide (NaOH)
- Disodium EDTA dihydrate ( $\text{Na}_2\text{H}_2\text{EDTA} \cdot 2\text{H}_2\text{O}$ )
- Iron(III) chloride hexahydrate ( $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ )
- Deionized water
- Ethanol
- Ice

Procedure:

- Dissolve 0.4 g (0.01 mol) of NaOH in 10 cm<sup>3</sup> of deionized water.
- To this solution, add 3.8 g (0.01 mol) of  $\text{Na}_2\text{H}_2\text{EDTA} \cdot 2\text{H}_2\text{O}$  and gently heat until all the solid has dissolved, resulting in a clear solution.
- In a separate beaker, dissolve 2.5 g (0.009 mol) of  $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$  in 5 cm<sup>3</sup> of deionized water.
- With swirling, add the iron(III) chloride solution to the EDTA solution.
- Gently boil the resulting solution to evaporate the water until a yellow powder precipitates out.
- Cool the solution in an ice bath and collect the precipitate by suction filtration.

- Wash the product thoroughly with ice-cold water until the filtrate is free of iron(III) ions.
- Wash the product twice with ethanol and allow it to air dry on the filter paper.

## Synthesis Workflow



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Caption: Workflow for the Synthesis of Ferric Sodium EDTA.

## Determination of Iron Content by Titration

This protocol outlines a redox titration method for quantifying the iron content in a Ferric Sodium EDTA sample.[2]

Materials:

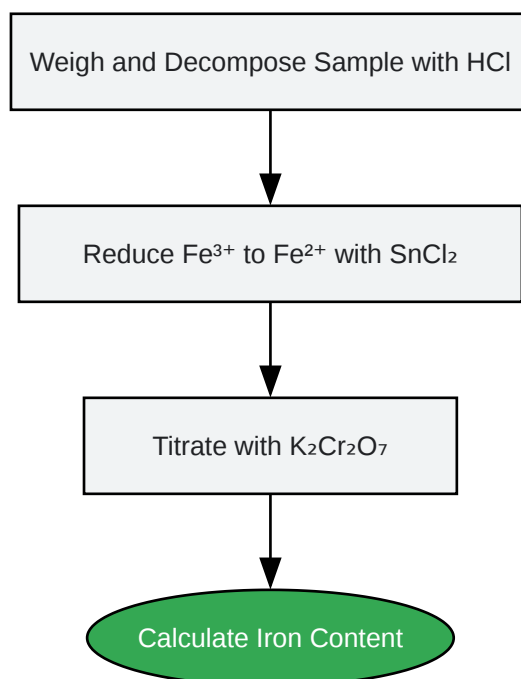
- Ferric Sodium EDTA sample
- 1:1 Hydrochloric acid (HCl) solution
- 15% Stannous chloride ( $\text{SnCl}_2$ ) solution
- Silicomolybdic acid indicator
- 2% Stannous chloride ( $\text{SnCl}_2$ ) solution for titration
- Phospho-sulfuric acid mixture
- 0.5% Diphenylamine sulfonic acid indicator
- Potassium dichromate ( $\text{K}_2\text{Cr}_2\text{O}_7$ ) standard solution

Procedure:

- Accurately weigh 0.50-0.65 g of the dried Ferric Sodium EDTA product, moisten with water, and add 20 mL of 1:1 HCl solution.
- Heat the solution until the complex is completely decomposed, adding more HCl if necessary, and bring it to a near boil.
- Slowly add 15%  $\text{SnCl}_2$  solution dropwise until the yellow color of the solution turns pale.
- Add three drops of silicomolybdic acid indicator and titrate with 2%  $\text{SnCl}_2$  solution until the solution turns a pure blue.

- Rapidly add 100 mL of distilled water and cool the solution.
- Add 15 mL of the phospho-sulfuric acid mixture and four drops of 0.5% diphenylamine sulfonic acid indicator.
- Titrate with a standardized  $\text{K}_2\text{Cr}_2\text{O}_7$  solution until the endpoint is indicated by a purple-red color.
- Calculate the iron mass fraction based on the volume and concentration of the  $\text{K}_2\text{Cr}_2\text{O}_7$  solution used.

## Iron Content Analysis Workflow



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Caption: Workflow for Determining Iron Content.

## Spectrophotometric Determination of Conditional Stability Constant

This method provides a way to determine the conditional stability constant ( $K_{\text{cond}}$ ) of the Fe(III)-EDTA complex using UV-Vis spectroscopy.[4]

Principle: The formation of the Fe(III)-EDTA complex results in a change in the UV-Vis absorption spectrum compared to the free Fe(III) ion. By measuring the absorbance at a specific wavelength for solutions with varying concentrations of the ligand (EDTA) and a fixed concentration of the metal ion ( $\text{Fe}^{3+}$ ), the conditional stability constant can be calculated.

Procedure Outline:

- Prepare a series of solutions with a constant concentration of Fe(III) and varying concentrations of EDTA at a specific pH (e.g., 6.5).
- Measure the UV-Vis absorbance spectra for each solution. The Fe(III)-EDTA complex has an absorption maximum around 258 nm.[\[8\]](#)
- Use the absorbance data to calculate the concentrations of the free metal ion, the free ligand, and the metal-ligand complex at equilibrium for each solution.
- The conditional stability constant ( $K_{\text{cond}}$ ) can then be determined by fitting the experimental data to the appropriate binding isotherm model. A novel UV-Vis spectroscopy method has been proposed for this purpose, which is applicable for  $K_{\text{cond}}$  values ranging from  $10^3$  to  $10^7 \text{ M}^{-1}$ .[\[4\]](#)

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